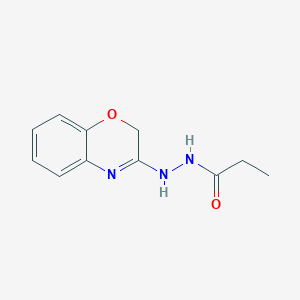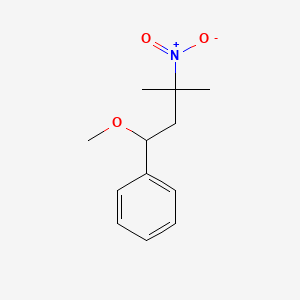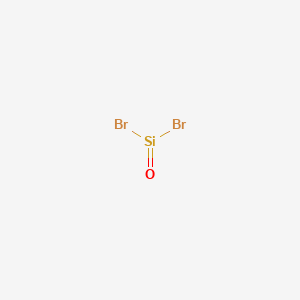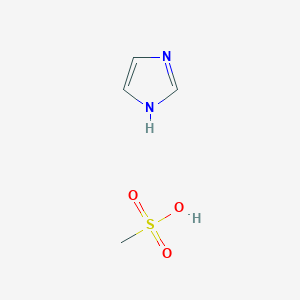![molecular formula C10H10N2O B14430050 9-Methoxy-5H-pyrido[2,3-c]azepine CAS No. 81675-05-0](/img/structure/B14430050.png)
9-Methoxy-5H-pyrido[2,3-c]azepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Methoxy-5H-pyrido[2,3-c]azepine is a heterocyclic compound that belongs to the class of azepines It is characterized by a seven-membered ring containing one nitrogen atom and a methoxy group at the ninth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methoxy-5H-pyrido[2,3-c]azepine typically involves the photo-induced ring expansion of azido(methoxy)quinolines. For instance, the ring expansion of 8-azidoquinoline in methanol-potassium methoxide can yield this compound . The presence of a methoxy group at the sixth position significantly enhances the yield of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions mentioned above to achieve higher yields and purity on a larger scale.
化学反応の分析
Types of Reactions
9-Methoxy-5H-pyrido[2,3-c]azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
科学的研究の応用
9-Methoxy-5H-pyrido[2,3-c]azepine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: It can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 9-Methoxy-5H-pyrido[2,3-c]azepine involves its interaction with specific molecular targets and pathways. The compound can act as a photosensitizer, generating reactive oxygen species upon exposure to light, which can induce cell death in cancer cells . This property makes it a promising candidate for photodynamic therapy.
類似化合物との比較
Similar Compounds
5H-Pyrido[3,2-c]azepine: Similar in structure but lacks the methoxy group.
9-Methoxy-5-(methylthio)-5H-pyrido[3,2-c]azepine: Contains a methylthio group instead of a methoxy group.
Uniqueness
9-Methoxy-5H-pyrido[2,3-c]azepine is unique due to its methoxy group, which enhances its chemical reactivity and potential applications. The presence of the methoxy group also influences its biological activity, making it a valuable compound for research and development.
特性
CAS番号 |
81675-05-0 |
|---|---|
分子式 |
C10H10N2O |
分子量 |
174.20 g/mol |
IUPAC名 |
9-methoxy-5H-pyrido[2,3-c]azepine |
InChI |
InChI=1S/C10H10N2O/c1-13-10-9-8(4-2-6-11-9)5-3-7-12-10/h2-4,6-7H,5H2,1H3 |
InChIキー |
MWBHPNHKIUZNIE-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=CCC2=C1N=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Indole, 3-[2-(3-ethyl-5,6-dihydro-1(2H)-pyridinyl)ethyl]-](/img/structure/B14429981.png)

![1,3,3-Triphenyl-11-thia-1-azadispiro[3.0.5~5~.1~4~]undecan-2-one](/img/structure/B14429990.png)
![(Propane-2,2-diyl)bis[(dichloromethyl)stannane]](/img/structure/B14430001.png)



![5-Methyl-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14430025.png)

![2-{[(3-Iodophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14430036.png)

![Disodium (Z)-[2-[(1-oxooctadec-9-enyl)amino]ethyl]-2-sulphonatosuccinate](/img/structure/B14430056.png)

